2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-7-15-10-12-8-14(13-10)9-4-2-1-3-5-9/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZJDIZWMMVYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile typically involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent reactions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Linkage Heteroatom (O vs. S)
- For example, 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (O-linked) has a molecular weight of 184.2 g/mol and a powder appearance at room temperature .
- S-linked analogs : Compounds like 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (molecular weight 294.3 g/mol) exhibit higher melting points (237–240°C) due to stronger sulfur-mediated intermolecular forces .
Substituent Effects
- Methoxy groups: Derivatives such as 2-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile show enhanced solubility in polar solvents due to methoxy substituents, with synthesized yields >70% via propanol-based reactions .
- Halogenated analogs: 2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]acetonitrile (CAS 111828-04-7) has a predicted density of 1.52 g/cm³ and boiling point of 525.2°C, attributed to the chloro group’s electronegativity and mass .
- Aromatic extensions : Pyridine-substituted derivatives (e.g., ) introduce π-π stacking capabilities, enhancing crystallinity and bioavailability .
Physicochemical Properties
Biological Activity
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10N4O
- Molecular Weight : 226.24 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various enzymes.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory effects on specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases:
| Compound | Enzyme Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | AChE | 34.1 | Noncompetitive inhibitor |
| This compound | BuChE | 54.3 | Noncompetitive inhibitor |
These values indicate that the compound exhibits moderate inhibitory activity against these enzymes, suggesting potential therapeutic applications in Alzheimer's disease treatment .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as a noncompetitive inhibitor for AChE and BuChE, which means it binds to the enzyme regardless of whether the substrate is present.
- Cell Cycle Arrest : In cell line studies, the compound has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis through up-regulation of pro-apoptotic proteins like Bax and cleaved-caspase 3 while down-regulating anti-apoptotic proteins such as Bcl-2 .
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vitro Studies : Research demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The compound showed a dose-dependent response with IC50 values ranging from 0.71 nM to higher concentrations depending on the specific cell line used .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The efficacy was attributed to its ability to inhibit Hsp90α, a chaperone protein involved in stabilizing many oncoproteins .
Q & A
Q. How should researchers design bioactivity studies to evaluate antimicrobial or antifungal potential?
- Methodological Answer :
- Agar Dilution Assays : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains at concentrations of 1–100 µg/mL. Include positive controls (e.g., ampicillin, fluconazole) .
- ROS Scavenging Assays : Quantify antioxidant activity via DPPH radical scavenging or FRAP assays to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
